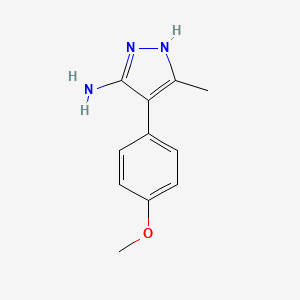

4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The methoxyphenyl group suggests the presence of a phenyl ring with a methoxy (O-CH3) substituent .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via multicomponent reactions . For instance, secondary amines can be prepared through N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts like LiAlH4 and NaBH4 .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The pyrazole ring, methoxy group, and phenyl ring would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the specific functional groups present. For instance, the pyrazole ring might undergo reactions typical of aromatic compounds, while the methoxy group might participate in ether cleavage reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would all influence properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives : This compound and its derivatives are involved in various chemical synthesis processes. For example, a study describes the reductive amination of related compounds using NaBH4/I2 as a reducing agent, highlighting its utility in the synthesis of biologically active molecules and intermediates for pharmaceuticals, dyes, and fine chemicals (Bawa, Ahmad, & Kumar, 2009).

Synthesis of Novel Compounds with Potential Biological Activities : Another study focuses on the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives and their screening for anti-inflammatory and anti-cancer activities. This indicates the potential biological and medicinal applications of these compounds (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).

Structural and Crystallographic Studies : Research into the structures of NH-pyrazoles, closely related to the query compound, has been conducted to understand their tautomerism and molecular structures, which is crucial for developing new materials and pharmaceuticals (Cornago et al., 2009).

Cytotoxicity Evaluation : Studies have been conducted to evaluate the cytotoxicity of certain pyrazole derivatives, which is essential for understanding their potential use in cancer treatment (Hassan, Hafez, & Osman, 2014).

Applications in Material Science : The compound is also relevant in the field of material science, such as in the modification of hydrogels, which can have applications in medical fields due to their antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

Corrosion Inhibition : Some derivatives of this compound have been studied for their potential as corrosion inhibitors, which is important in industrial applications to protect metals (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Medicinal Chemistry and Drug Development : Research has also explored the synthesis and binding affinity of analogs of this compound for the CB1 cannabinoid receptor, indicating its potential in developing drugs for neurodegenerative diseases (Tobiishi et al., 2007).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7-10(11(12)14-13-7)8-3-5-9(15-2)6-4-8/h3-6H,1-2H3,(H3,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKYRTBDCGSONH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S)-1-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine](/img/structure/B2892725.png)

![ethyl 2-(2-((1-(2-(3,4-dimethoxybenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2892734.png)

![4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2892735.png)

![1-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-cyano-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2892740.png)

![N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine](/img/structure/B2892741.png)

![(R)-(+)-2-[(1-Phenylethyl)amino]ethanol](/img/structure/B2892743.png)